REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([O:17][CH3:18])=[C:5]([C:13]([O:15]C)=[O:14])[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)#[N:2].O[Li].O.O.CO>C(=O)(O)[O-].[Na+]>[C:1]([C:3]1[C:4]([O:17][CH3:18])=[C:5]([C:13]([OH:15])=[O:14])[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)#[N:2] |f:1.2,5.6|
|
Name
|
|
Quantity
|
0.113 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=C(C2=CC=CC=C2C1)C(=O)OC)OC
|
Name
|
LiOH·H2O
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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O[Li].O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
ADDITION
|
Details
|
The aqueous layer was acidified to pH 2 by addition of 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (30 mL) and brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C(=C(C2=CC=CC=C2C1)C(=O)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |